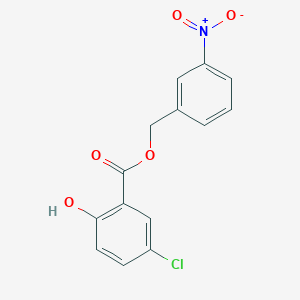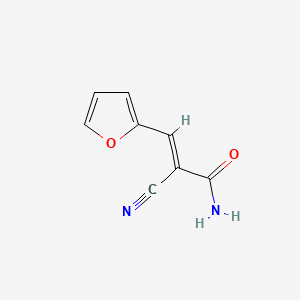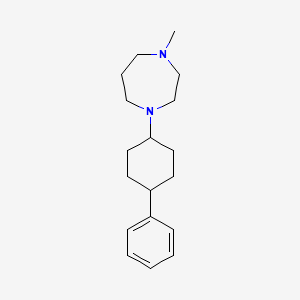![molecular formula C20H18N2O3 B5780765 methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5780765.png)
methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate, also known as MI-DIM, is a synthetic compound that has been of interest to researchers due to its potential applications in various scientific fields.
Mécanisme D'action
The exact mechanism of action of methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory molecules. It has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and the reduction of inflammation. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. In the brain, this compound has been shown to reduce oxidative stress and inflammation, which are mechanisms that contribute to neurodegenerative diseases. In various tissues, this compound has been shown to reduce inflammation, which can lead to the alleviation of symptoms associated with inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Another advantage is its ability to reduce inflammation in various tissues, making it a potential candidate for anti-inflammatory therapy. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate. One direction is to further investigate its mechanism of action, particularly in cancer cells and the brain. Another direction is to develop more efficient synthesis methods for this compound, which could improve its availability for research and potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which could lead to its development as a potential drug candidate.
Méthodes De Synthèse
Methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate can be synthesized using several different methods, including the reaction of indole-3-carboxylic acid with 2-(2-oxoethyl)-2,3-dihydro-1H-indole in the presence of a catalyst. Another method involves the reaction of methyl 1H-indole-3-carboxylate with 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl chloride in the presence of a base.
Applications De Recherche Scientifique
Methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate has been studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to inhibit the growth of certain types of cancer cells, including breast cancer and prostate cancer cells. In neuroprotection, this compound has been shown to protect against oxidative stress and inflammation in the brain. In anti-inflammatory therapy, this compound has been shown to reduce inflammation in various tissues, including the lungs and liver.
Propriétés
IUPAC Name |
methyl 1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-25-20(24)16-12-21(18-9-5-3-7-15(16)18)13-19(23)22-11-10-14-6-2-4-8-17(14)22/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPUPTPGEMWQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isobutyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5780690.png)


![(2,6-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5780723.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5780741.png)




![N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5780778.png)


